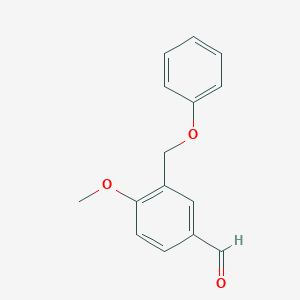

4-Methoxy-3-(phenoxymethyl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methoxy-3-(phenoxymethyl)benzaldehyde is a chemical compound with the molecular formula C15H14O3 . It has been used as a building block in the synthesis of tetrahydroisoquinolinones . It was also used as an internal standard during the determination of hydrolytic activity of pyrethroids by gas chromatography-mass spectrometry .

Synthesis Analysis

Efficient synthetic procedures for the preparation of aroyl hydrazones were developed by converting the corresponding ethyl ester into hydrazides, followed by a reaction with 4-hydroxy-3-methoxy-benzaldehyde . A new technique for high throughput solid phase synthesis using the centrifuge based liquid removal from readily available standard microtiterplates is described .Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-(phenoxymethyl)benzaldehyde consists of 15 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI string representation of the molecule isInChI=1S/C15H14O3/c1-17-15-8-7-12 (10-16)9-13 (15)11-18-14-5-3-2-4-6-14/h2-10H,11H2,1H3 . Chemical Reactions Analysis

4-Methoxy-3-(phenoxymethyl)benzaldehyde has been used in the synthesis of 1,2-bis (4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid . It was also used in the first enantioselective total synthesis of a neurotrophic (-)-talaumidin .Physical And Chemical Properties Analysis

4-Methoxy-3-(phenoxymethyl)benzaldehyde has a molecular weight of 242.27 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds . The topological polar surface area is 35.5 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Polymer Research

One of the notable applications of 4-Methoxy-3-(phenoxymethyl)benzaldehyde and its derivatives is in the synthesis of electrically conductive polymers. Hafeez et al. (2019) synthesized bis-aldehyde monomers, including 3-methoxy-4-(4′-formyl-phenoxy)benzaldehyde, by etherification and further polymerized them with diamines to yield poly(azomethine)s. These polymers exhibited significant electrical conductivity, opening avenues for their use in electronic devices (Hafeez et al., 2019).

Organic Synthesis

In organic chemistry, derivatives of 4-Methoxy-3-(phenoxymethyl)benzaldehyde have been employed as intermediates in the synthesis of complex organic compounds. Banerjee et al. (2013) utilized a derivative in a multi-step synthesis process to achieve the compound 1,8-dimethyl-5-methoxytetralin-6-ol, demonstrating the compound's utility in constructing complex molecular architectures (Banerjee et al., 2013).

Material Science and Photoluminescence

The compound has found applications in material science, particularly in the growth of crystals for second harmonic generation (SHG). Singh et al. (2001) explored vanillin, a related compound, for its potential in SHG applications, which could be indicative of the research interest in structurally similar compounds for optical applications (Singh et al., 2001).

Environmental Science

Additionally, derivatives of this compound have been studied for their reactions with atmospheric constituents, contributing to our understanding of atmospheric chemistry. Liu et al. (2017) investigated the heterogeneous reaction of coniferyl alcohol, a related compound, with NO3 radicals, which is significant for understanding the chemical behavior of wood smoke emissions in the atmosphere (Liu et al., 2017).

Wirkmechanismus

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Mode of Action

Related compounds have shown antimicrobial activity , indicating that it may interact with bacterial cells and inhibit their growth.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Methoxy-3-(phenoxymethyl)benzaldehyde is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.

Result of Action

Related compounds have demonstrated antimicrobial activity , suggesting that it may have similar effects.

Eigenschaften

IUPAC Name |

4-methoxy-3-(phenoxymethyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-15-8-7-12(10-16)9-13(15)11-18-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUFQGJMFDQJEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-(phenoxymethyl)benzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

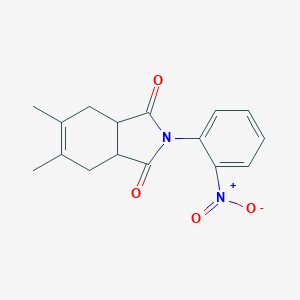

![2-{4'-nitro[1,1'-biphenyl]-4-yl}-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B410823.png)

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]-4-nitrobenzamide](/img/structure/B410832.png)